![molecular formula C22H19N5O4S B2526967 6-[[4-(4-甲氧基苯基)-5-苯乙酰硫烷基-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮 CAS No. 852153-34-5](/img/no-structure.png)

6-[[4-(4-甲氧基苯基)-5-苯乙酰硫烷基-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 6-[[4-(4-Methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

The compound of interest, 6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione, is a heterocyclic molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anti-tubercular, antineoplastic, anti-inflammatory, diuretic, antimalarial, and cardiovascular effects .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and interactions with various reagents. For instance, the cyclization of 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)carbonyl-4-R-thiosemicarbazides in a basic medium can yield 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones . Additionally, the reaction of 4,6-diazido-2-(4-methoxyphenyl)pyrimidine with compounds containing a reactive methylene group can lead to the formation of bis(1H-1,2,3-triazolyl)pyrimidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as NMR, IR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction . The molecular conformation is often stabilized by intramolecular hydrogen bonds, and the crystal structure can reveal supramolecular chains and networks formed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of isoxazolo- and pyrazolo-triazolo-pyrimidines, respectively . The reactivity of these compounds can be further modified by reactions with electrophiles, leading to the formation of methylsulfanyl derivatives or cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied through thermodynamic analyses, which provide insights into the stability constants of complexes formed with metal ions and the corresponding thermodynamic functions . Density functional theory (DFT) calculations can also be used to predict the electronic structure properties, such as charge distribution, chemical reactivity, and thermodynamic properties at different temperatures .

科学研究应用

超分子组装和氢键网络

合成和研究嘧啶衍生物以创建超分子组装和氢键网络展示了此类化合物在材料科学和分子工程中的潜力。Fonari 等人(2004 年)合成了新型嘧啶衍生物,展示了它们与大环阳离子共结晶的能力,形成广泛的氢键分子间相互作用,这对于开发具有特定性质的新型材料至关重要 (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

抗病毒和抗菌应用

具有嘧啶核心的化合物已被探索其抗病毒和抗菌活性。El-Etrawy 和 Abdel-Rahman(2010 年)合成了 6-(1H-1,2,3-三唑-1-基)嘧啶-2,4(1H,3H)-二酮衍生物并测试了它们对甲型肝炎病毒和单纯疱疹病毒 1 型的抗病毒活性,表明这些化合物在抗病毒药物开发中的治疗潜力 (El-Etrawy & Abdel-Rahman, 2010).

用于药理学应用的杂环化合物合成

源自嘧啶碱的杂环化合物的产生在药物科学中具有重要意义。Abu-Hashem 等人(2020 年)专注于合成源自维斯那金酮和凯林酮的新型杂环化合物,展示了抗炎和镇痛特性。这些研究强调了嘧啶衍生物在开发新治疗剂中的重要性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

先进材料应用

对嘧啶及其衍生物的研究延伸到先进材料领域。胡等人(2015 年)使用嘧啶主链合成了新型 n 型共轭聚电解质,展示了其作为聚合物太阳能电池中电子传输层的应用。这项研究强调了此类化合物在提高能量转换设备效率中的作用 (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

作用机制

Target of Action

The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

This compound exhibits neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory effects .

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with neuronal cells .

Result of Action

The compound’s action results in neuroprotection and anti-inflammation . It reduces neuronal death, which is beneficial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4-methoxyphenyl substituted phenacyl sulfide with 4-amino-5-mercapto-1,2,4-triazole to form an intermediate, which is then reacted with 6-bromo-1H-pyrimidine-2,4-dione to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "acetophenone", "thionyl chloride", "4-amino-5-mercapto-1,2,4-triazole", "6-bromo-1H-pyrimidine-2,4-dione", "potassium carbonate", "dimethylformamide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenyl substituted phenacyl sulfide by reacting 4-methoxybenzaldehyde with acetophenone in the presence of thionyl chloride.", "Step 2: Reaction of the phenacyl sulfide intermediate from step 1 with 4-amino-5-mercapto-1,2,4-triazole in the presence of potassium carbonate and dimethylformamide to form an intermediate.", "Step 3: Reaction of the intermediate from step 2 with 6-bromo-1H-pyrimidine-2,4-dione in the presence of methanol and chloroform to yield the final product." ] } | |

CAS 编号 |

852153-34-5 |

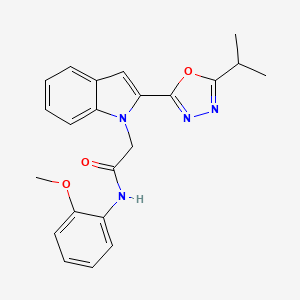

分子式 |

C22H19N5O4S |

分子量 |

449.49 |

IUPAC 名称 |

6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19N5O4S/c1-31-17-9-7-16(8-10-17)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |

InChI 键 |

KMPMFUKGLPWMCM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

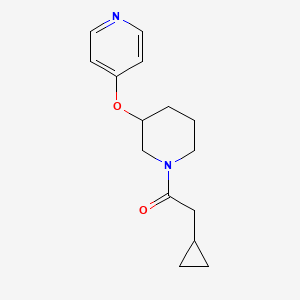

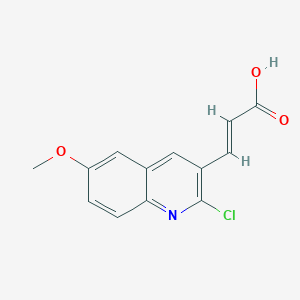

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

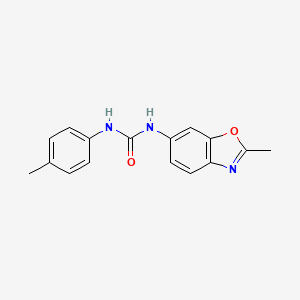

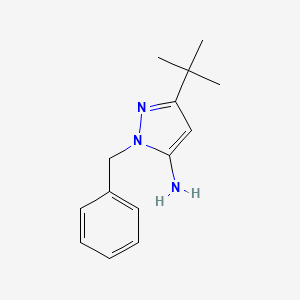

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

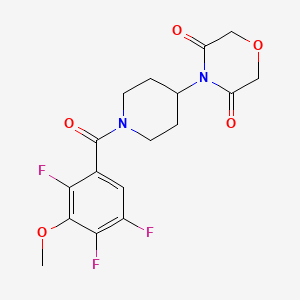

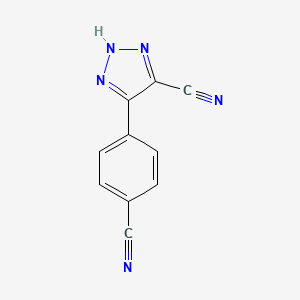

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

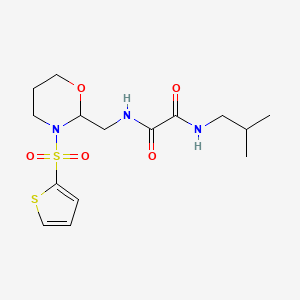

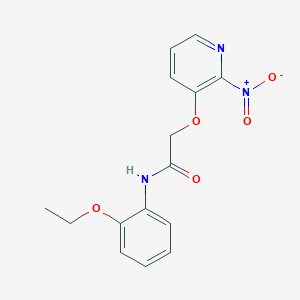

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)

![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)